![molecular formula C21H24N2O4 B2964712 Tubulin inhibitor 1 CAS No. 2237054-53-2](/img/structure/B2964712.png)
Tubulin inhibitor 1
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Overview
Description
Tubulin inhibitor 1 is a potent inhibitor of tubulin, a protein that forms the cytoskeleton of cells . It inhibits tubulin polymerization, leading to cellular mitotic arrest in the G2/M phase and inducing cellular apoptosis . Tubulin inhibitor 1 has shown potent anti-tumor activity .
Synthesis Analysis
The synthesis of tubulin inhibitors involves the use of 3D-QSAR, molecular docking, and molecular dynamics simulation . A series of new styrylquinoline tubulin inhibitors were designed as anti-cancer compounds using these techniques .Molecular Structure Analysis
Tubulin inhibitors interact with the colchicine binding site of tubulin . The structure of tubulin inhibitors is often analyzed using x-ray diffraction crystallography .Chemical Reactions Analysis
Tubulin inhibitors work by disrupting the polymerization of tubulin into microtubule polymers . This interrupts cell division, usually during the mitosis (M) phase of the cell cycle .Scientific Research Applications
Novel Natural Product-Based Tubulin Inhibitors
Tubulin inhibitors, including those derived from natural products, are investigated for their potential as anticancer agents. Despite the effectiveness of current tubulin inhibitors in cancer therapy, challenges like multidrug resistance and severe side effects necessitate the search for novel inhibitors. Natural products and privileged structures targeting tubulin have promoted the discovery and optimization of tubulin inhibitors, particularly those targeting the colchicine binding site on tubulin (Dong et al., 2016).
Tubulin Inhibitors Overcoming Multidrug Resistance
DJ101, a novel small-molecule, is a potent and metabolically stable tubulin inhibitor. It can circumvent drug efflux pumps responsible for multidrug resistance of existing tubulin inhibitors. In studies, DJ101 disrupted microtubule networks and impaired cancer cell migration, showing potential as a next-generation antitubulin drug for cancer therapy (Arnst et al., 2018).
Reversible Binding to Colchicine Site
SKLB060, a 4-substituted coumarins derivative, is a novel tubulin inhibitor with reversible binding to the colchicine site of β-tubulin. It shows efficacy in multidrug-resistant cell lines, inhibiting tubulin polymerization and inducing G2/M cell cycle arrest and apoptosis in cancer cells (Yan et al., 2018).
Inhibitors Targeting Colchicine Binding Site
New analogues SB202 and SB204, designed based on the crystal structure of a tubulin inhibitor, achieved enhanced binding at the colchicine site in tubulin. They demonstrated improved metabolic stability, antiproliferative potency, and potential to overcome multidrug resistance in cancer therapy (Arnst et al., 2019).
Role of Tubulin Inhibitors Beyond Kinome
Investigations have shown that tubulin is an important target for kinase inhibitors used in cancer research. Changes in cell morphology upon treatment with kinase inhibitors that target tubulin can be a strong indication of their direct impact on tubulin (Hoque et al., 2018).
Aurora and Polo-like Kinases as Targets
Tubulin-associated kinases, Aurora and Polo-like, are significant for their roles in tumorigenesis and are targeted with selective small molecule inhibitors. Inhibition of these kinases results in abnormal mitotic events and apoptosis, showing their potential in cancer therapies (Warner et al., 2008).
Nanoparticle Drug Delivery
There is considerable interest in nanoparticle drug delivery for tubulin inhibitors to overcome limitations like poor solubility and toxicity. These inhibitors, particularly from the Microtubule Destabilizing Agents (MDA) family, can also inhibit and disrupt blood vessel formation, making them valuable in tumor vasculature research (Banerjee et al., 2016).
Benzimidazole Fungicides and Tubulin
Benzimidazole fungicides have been shown to inhibit microtubule assembly by binding to tubulin. Their research has contributed significantly to the understanding of tubulin structure and microtubule organization, which is useful in studying cellular biology and developing potential cancer treatments (Davidse, 1986).
Tubulin Polymerization Activity Detection
The development of new inhibitors for tubulin, a major target in tumor therapy, is crucial. Tubulin inhibitors mainly come from natural products and chemical synthetic drugs. The variety of compound structures poses challenges in screening efficient inhibitors, highlighting the significance of developing reliable detection methods (Zhu et al., 2021).
Investigational Tubulin Inhibitors for Cancer Therapy
Microtubules, a strategic target for chemotherapy, have led to a focus on tubulin inhibitors as cancer therapeutics. Several clinical trials have been conducted to establish the benefits of tubulin inhibition, with some agents showing promise in phase I studies (Nepali et al., 2016).
Tubulin-Interactive Natural Products
This review provides an overview of anticancer natural products that act by inhibiting or promoting the assembly of tubulin to microtubules. These compounds, including the vinca alkaloids, combretastatins, and taxanes, demonstrate the therapeutic potential of tubulin inhibitors in cancer treatments (Kingston, 2008).
Structure-Based Pharmacophore Design
A structure-based pharmacophore model was developed to identify novel tubulin inhibitors for cancer therapy. Virtual screening, integrating drug-likeness analysis and molecular docking approaches, identified compounds that significantly inhibited tubulin polymerization, offering potential chemotherapeutic agents (Zhou et al., 2019).
Microtubule Inhibitors as Antimalarial Agents
Tubulin inhibitors, known for their role in cancer therapy, have been identified as potential antimalarial agents. Despite their toxicity to proliferating cells, selective toxicity due to differential tubulin binding might allow their use in antimalarial drugs (Bell, 1998).
Novel Microtubule-Destabilizing Drug BAL27862
BAL27862, a novel microtubule-destabilizing drug, binds to the colchicine site of tubulin, demonstrating distinct effects on microtubule organization. This drug shows promising activity in cancer models resistant to current microtubule-targeting agents (Prota et al., 2014).
Recent Patents on Tubulin Inhibitors
Several patents have been published for developing advanced cancer therapeutics targeting tubulin polymerization. These inhibitors are being studied in various phases of preclinical and clinical research for different cancers, highlighting their potential as novel anticancer drugs (Haider et al., 2019).
Millepachine and Derivatives Targeting Colchicine-Binding Site
Millepachine and its derivatives have been found to bind irreversibly to the colchicine-binding site in β-tubulin. These compounds, targeting a site not commonly used in clinical cancer therapy, offer a new class of tubulin inhibitors for potential anticancer treatment (Yang et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-ethoxyphenyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-6-27-16-9-7-14(8-10-16)17-13-23(2)22-20(17)15-11-18(24-3)21(26-5)19(12-15)25-4/h7-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYCRTNRTJCKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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